Product packaging for 5-chloro-2-phenyl-1H-indole(Cat. No.:CAS No. 23746-76-1)

5-chloro-2-phenyl-1H-indole

Cat. No.: B1586030
CAS No.: 23746-76-1
M. Wt: 227.69 g/mol
InChI Key: GQGZSWYJDNGSBE-UHFFFAOYSA-N
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Description

5-Chloro-2-phenyl-1H-indole (CAS Registry Number: 23746-76-1) is a high-value chemical scaffold with the molecular formula C 14 H 10 ClN and a molecular weight of 227.69 g/mol . This compound is characterized by its indole structure substituted with a chlorine atom at the 5-position and a phenyl group at the 2-position, featuring three aromatic rings and one hydrogen bond donor . It is a crucial intermediate in organic synthesis and medicinal chemistry research. Recent, cutting-edge research has validated its direct derivative, 5-Chloro-N-phenyl-1H-indole-2-carboxamide, as a potent and selective brain-type glycogen phosphorylase (PYGB) inhibitor with an IC 50 of 90.27 nM . This mechanism is under investigation for its protective effects against hypoxic-ischemic injury in mouse astrocytes, highlighting its significant research value in neuroscience and for developing potential therapeutic agents for ischemic cerebrovascular diseases . The compound targets PYGB to alleviate key injury markers, improving cell viability and energy metabolism while reducing lactate dehydrogenase (LDH) leakage and reactive oxygen species (ROS) during hypoxia/reoxygenation (H/R) cycles . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult the material safety data sheet (MSDS) prior to use and handle it with appropriate precautions . For further technical details and sourcing, please contact us. GHS Signal Word: Warning .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10ClN B1586030 5-chloro-2-phenyl-1H-indole CAS No. 23746-76-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-phenyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN/c15-12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGZSWYJDNGSBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363226
Record name 5-chloro-2-phenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23746-76-1
Record name 5-chloro-2-phenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5 Chloro 2 Phenyl 1h Indole and Its Derivatives

Palladium-Catalyzed Synthetic Routes

Palladium catalysis stands as a cornerstone in modern organic synthesis, offering powerful tools for the construction of complex molecules like 5-chloro-2-phenyl-1H-indole. These methods are prized for their efficiency, selectivity, and functional group tolerance.

Multi-Step Sequences from Halogenated Precursors (e.g., 2-amino-5-chlorobenzonitrile)

A robust strategy for synthesizing the this compound core involves multi-step sequences that begin with readily available halogenated precursors. One such precursor is 2-amino-5-chlorobenzonitrile, which can be synthesized in the laboratory via a four-step process starting from anthranilic acid. chemicalbook.com

A notable palladium-catalyzed approach utilizes such precursors to build the indole (B1671886) framework through a series of carefully orchestrated reactions. For instance, a multi-step palladium-catalyzed cyclization can be employed, starting from 2-amino-5-chlorobenzonitrile, to achieve a high degree of regioselectivity. This type of synthesis underscores the power of palladium catalysis in constructing the indole ring system from basic building blocks. Another general but relevant method is the palladium-catalyzed annulation of o-haloanilines with ketones or aldehydes, which proceeds through an enamine intermediate followed by an aryl-Heck cyclization. researchgate.net

Table 1: Illustrative Multi-Step Palladium-Catalyzed Cyclization

Step Precursor Reagents & Catalysts Description
1 2-Amino-5-chlorobenzonitrile Phenyl-containing reagent, Pd(II) catalyst Initial coupling to introduce the phenyl group precursor.
2 Intermediate from Step 1 Base (e.g., Potassium tert-butylate), THF Deprotonation and formation of a reactive intermediate.
3 Intermediate from Step 2 Heat, Inert Atmosphere Intramolecular cyclization to form the indole ring.
4 Cyclized Intermediate Oxidizing agent (e.g., Dipotassium peroxodisulfate) Aromatization to yield the final this compound product.

Direct C-H Arylation Strategies

Direct C-H arylation has emerged as a more atom-economical and efficient alternative to traditional cross-coupling reactions, as it circumvents the need for pre-functionalized starting materials. However, a significant challenge in the direct arylation of indoles is controlling the regioselectivity, as the C3 position is inherently more reactive than the C2 position. researchgate.net

Despite this challenge, strategies have been developed to achieve selective C2-arylation. These can include the use of specific ligands, additives, or directing groups. researchgate.net Research has successfully demonstrated the synthesis of this compound via a direct C-H arylation approach, showcasing the viability of this strategy for obtaining the desired isomer. researchgate.net In contrast, other palladium-catalyzed systems are highly regioselective for the C3 position. For example, a system using palladium(II) acetate (B1210297) with bis(diphenylphosphino)methane (B1329430) (dppm) in water effectively arylates various indoles at the C3 position. mdpi.com

Table 2: Comparison of Direct Arylation Strategies for Indoles

Strategy Catalyst System Selectivity Notes
Directed C2-Arylation Pd catalyst with specialized ligands/additives C2-Aryl Indoles researchgate.net Overcomes the natural C3 reactivity to yield products like this compound. researchgate.net
C3-Arylation Pd(OAc)₂ / dppm in water C3-Aryl Indoles mdpi.com Highly regioselective for the C3 position, yielding 3-aryl indole derivatives. mdpi.com
Photoredox Catalysis Eosin Y, Visible Light C-H Arylation A metal-free alternative for the direct arylation of heteroarenes with aryl diazonium salts. acs.org

Cyclization and Condensation Reactions

The formation of the indole core and its subsequent functionalization are often achieved through powerful cyclization and condensation reactions, which can be promoted by acids, bases, or metal catalysts.

Formation of the Indole Core

The construction of the fundamental bicyclic indole structure can be accomplished through various classical and modern cyclization methods.

Fischer Indole Synthesis : This is one of the oldest and most reliable methods, involving the acid-catalyzed cyclization and rearrangement of a phenylhydrazone, typically formed from phenylhydrazine (B124118) and an appropriate ketone or aldehyde. rjptonline.orge-journals.in For this compound, this would involve the reaction of 4-chlorophenylhydrazine (B93024) with acetophenone.

Palladium-Catalyzed Aerobic Cyclization : A modern approach involves the intramolecular aerobic C-H amination of 2-acetamido-3-aryl-acrylates. nih.gov This palladium-catalyzed reaction provides access to indole-2-carboxylates, which are valuable synthetic intermediates. nih.gov

Metal-Free Cyclization : Advances have also been made in metal-free synthesis. For example, ortho-alkynyl-N,N-dialkylarylanilines can undergo intramolecular cyclization promoted by a catalytic amount of potassium tert-butoxide (t-BuOK) in DMSO to yield 2-aryl indoles. chim.it

Reductive Cyclization : β-Nitrostyrenes can serve as precursors for indoles through reductive cyclization. mdpi.com This reaction can be catalyzed by palladium complexes, using phenyl formate (B1220265) as a carbon monoxide surrogate. mdpi.com

Functionalization of the Indole Ring System

Once the this compound scaffold is formed, it can be further modified to introduce new functional groups, leading to a diverse range of derivatives.

A common strategy involves N-acylation followed by further reactions. For example, this compound can be reacted with chloroacetyl chloride to yield 2-chloro-1-(5-chloro-2-phenyl-1H-indol-1-yl)ethanone. grafiati.com This intermediate can then undergo an intramolecular Friedel-Crafts cyclization to produce more complex, fused heterocyclic systems. grafiati.com

Other positions on the indole ring can also be selectively functionalized. For instance, direct chlorosulfonation of 2-phenylindole (B188600) using neat chlorosulfonic acid has been shown to proceed with remarkable regioselectivity for the C5 position, demonstrating a method to introduce sulfonyl groups. smolecule.com Furthermore, iridium-catalyzed borylation allows for the introduction of boryl groups at the C7 position of the indole ring, opening up pathways for further cross-coupling reactions at this less accessible site. msu.edu

Regioselective Synthesis and Stereochemical Control in Indole Derivatization

Achieving control over the position of new substituents (regioselectivity) and their three-dimensional orientation (stereochemistry) is a paramount challenge in the synthesis of complex indole derivatives.

Regioselective synthesis is crucial for creating specific isomers. As discussed, direct C-H arylation of indoles typically favors the C3 position, but specific catalytic systems can override this inherent reactivity to favor the C2 position. researchgate.netmdpi.com The ability to selectively functionalize other positions, such as C5 with a sulfonyl group or C7 with a boryl group, further highlights the advancements in regiocontrol. smolecule.commsu.edu In some cases, multi-component reactions catalyzed by Lewis acids like In(OTf)₃ can provide highly regioselective access to complex 3-substituted indole derivatives. nih.gov

Stereochemical control is essential when creating chiral molecules. While specific studies on the enantioselective synthesis of this compound derivatives are limited, the principles are well-established in heterocyclic chemistry. The synthesis of derivatives of 5-chloro-1H-indole-2-carboxylic acid has yielded compounds with specific (S) and (R) stereochemistry at defined positions. google.com Moreover, photoredox-catalyzed cascade cyclization reactions have been used to create indole-fused diazepinones possessing N-C(aryl) axial chirality, resulting in the formation of diastereomers. unimi.it The development of highly enantioselective methods, such as the copper-hydride catalyzed allylation of related heterocycles like indazoles to create C3-quaternary chiral centers, demonstrates the sophisticated strategies available to control stereochemistry. mit.edusemanticscholar.org These approaches, often relying on chiral ligands, provide a blueprint for the future development of stereocontrolled syntheses of complex this compound derivatives.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of complex heterocyclic compounds, including this compound and its derivatives. These approaches aim to reduce the environmental impact of chemical processes by utilizing alternative energy sources, eco-friendly solvents, recyclable catalysts, and designing more efficient reactions that minimize waste. Methodologies such as microwave-assisted synthesis, ultrasonication, reactions in aqueous media, and the use of ionic liquids have been successfully applied, offering significant advantages over conventional methods. weijiwangluo.com These green techniques often lead to shorter reaction times, higher yields, and simplified purification procedures. weijiwangluo.comnih.gov

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and efficient heating. An unprecedented green methodology involves the microwave-assisted cycloisomerization of 2-alkynylaniline derivatives in water to produce substituted indoles without the need for any added metal catalyst, acid, or base. researchgate.net For instance, the cyclization of 2-(phenylethynyl)aniline to 2-phenylindole has been successfully achieved using microwave heating in water, a reaction that does not proceed under conventional heating. researchgate.netelte.hu This catalyst-free approach is notable for its operational simplicity and use of an environmentally benign solvent. elte.hu Further studies have shown that the addition of neutral or basic inorganic salts like KCl or NaHCO₃ can promote the reaction, yielding good results in short reaction times. elte.hu Microwave technology has also been applied to Suzuki coupling reactions in water to synthesize key biphenyl (B1667301) precursors for various heterocycles, highlighting its utility in generating starting materials through eco-friendly protocols. acs.org

Table 1: Microwave-Assisted Synthesis of Indole Derivatives
Starting MaterialConditionsProductYieldReference
2-(Phenylethynyl)anilineMicrowave, H₂O, 200°C, 1.5 h, 0.1 equiv KCl2-Phenyl-1H-indole75% elte.hu
2-(Phenylethynyl)anilineMicrowave, H₂O, 200°C, 1.5 h, 0.1 equiv NaHCO₃2-Phenyl-1H-indole70% elte.hu
Substituted Aniline and 2-BromoacetophenoneMicrowave, Catalyst-free2-Substituted IndolesHigh researchgate.net

Ultrasound-Assisted Synthesis

The use of ultrasound irradiation is another green chemistry tool that accelerates reactions through the phenomenon of acoustic cavitation. nih.govsemanticscholar.org This technique has been successfully employed for the synthesis of indole derivatives, providing milder and faster reaction pathways compared to conventional heating. semanticscholar.orgresearchgate.net For example, a palladium-on-carbon (Pd/C) catalyzed coupling-cyclization of 2-iodosulfanilide with alkynes proceeds efficiently under ultrasound irradiation to afford the corresponding indoles. researchgate.net This method is presented as a useful and cheaper alternative to existing protocols. researchgate.net Ultrasonication has also been used to facilitate the conversion of 2-phenyl-1H-indole-3-carboxaldehyde oxime into 3-cyano-2-phenylindole with a Cu(OAc)₂ catalyst, achieving an 84% yield in just 2 hours. nih.gov The significant reduction in reaction time from over 8 hours with conventional methods to just a few hours with ultrasound highlights its efficiency. nih.gov

Table 2: Ultrasound-Assisted Synthesis of Indole Derivatives
Reaction TypeCatalyst/ReagentsConditionsAdvantages NotedReference
Pd-mediated coupling-cyclizationPd/C, LiCl, NaHCO₃ in DMFUltrasound irradiationFaster, milder, cheaper alternative researchgate.net
Conversion of Oxime to Cyano-indoleCu(OAc)₂Ultrasound irradiation, 2 hHigh yield (84%) nih.gov
Cyclocondensation for Azetidin-2-one synthesisTriethylamine in DMFUltrasound irradiation, 2 hReduced reaction time from 8-28 h to 2 h nih.gov

Reactions in Aqueous Media and Use of Ionic Liquids

Water is considered the ideal green solvent due to its abundance, non-toxicity, and non-flammability. Several synthetic routes toward indoles have been adapted to use water as the reaction medium. A palladium-catalyzed C-H functionalization for the synthesis of 3-phenyl-1H-indoles, including the 5-chloro substituted analogue, was successfully performed in water. mdpi.com Similarly, a silver(I)-catalyzed "on-water" cycloisomerization of acetylenic amines provided a simple and general method for synthesizing N-containing heterocycles like indoles. sci-hub.se A key advantage of this method is the potential for recycling the aqueous filtrate containing the catalyst. sci-hub.se Catalyst-free Michael additions of indoles to β-fluoro-β-nitrostyrenes have also been developed using water as the sole medium, yielding products in high yields. researchgate.net

Ionic liquids (ILs) have gained attention as green reaction media due to their low vapor pressure, thermal stability, and potential for recyclability. aablocks.comtandfonline.com An iron-containing ionic liquid, [Dabco-C₂OH][FeCl₄], has been shown to be an excellent and recyclable catalyst for the synthesis of C3-substituted indoles in ethanol (B145695). aablocks.com In another approach, the ionic liquid 1-methyl imidazolium (B1220033) tetrafluoroborate (B81430) ([HMIm]BF₄) served as a recyclable, catalyst-free medium for a one-pot, three-component synthesis of dihydro-1H-indol-4(5H)-one derivatives at room temperature. tandfonline.com

Catalyst-Free and Flow Chemistry Approaches

Developing catalyst-free reactions represents a significant goal in green chemistry, as it eliminates the need for often expensive and toxic metal catalysts and simplifies product purification. rsc.org Protocols for the condensation of primary amines with aldehydes to form C=N bonds have been developed that proceed at room temperature in the absence of any catalyst, using water as a co-solvent. royalsocietypublishing.org

Continuous flow chemistry is another green technology that offers enhanced safety, efficiency, and scalability. The synthesis of this compound has been achieved via a palladium-catalyzed deoxygenation of 2-nitrostilbenes in a continuous flow system. rsc.org This method uses carbon monoxide as the terminal reductant and generates only carbon dioxide as the stoichiometric by-product, representing a clean and efficient process. rsc.org

Table 3: Other Green Synthetic Methods for Indole Derivatives
Green ApproachKey FeaturesExample ReactionReference
Continuous FlowPd(OAc)₂ catalyst, CO as reductant, CO₂ as by-productSynthesis of this compound rsc.org
Aqueous MediaPd(OAc)₂/dppm catalyst, water as solventSynthesis of 5-chloro-3-phenyl-1H-indole mdpi.com
Ionic Liquid (Catalyst)Recyclable iron-containing IL, ethanol solventSynthesis of C3-substituted indoles aablocks.com
Ionic Liquid (Solvent)[HMIm]BF₄ as recyclable medium, room temp, catalyst-freeOne-pot synthesis of indol-4(5H)-ones tandfonline.com
Catalyst-Free in WaterMichael addition, regioselectiveReaction of indoles with β-fluoro-β-nitrostyrenes researchgate.net

Comprehensive Spectroscopic and Crystallographic Characterization of 5 Chloro 2 Phenyl 1h Indole Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Techniques.rsc.orguobasrah.edu.iq

For a related compound, 5-chloro-3-methyl-1H-indole, the ¹H NMR spectrum (500 MHz, CDCl₃) shows characteristic signals: a singlet for the NH proton at δ 7.91 ppm, a doublet for the proton at position 4 at δ 7.57 ppm (J = 1.8 Hz), a doublet for the proton at position 7 at δ 7.27 ppm (J = 8.5 Hz), a double doublet for the proton at position 6 at δ 7.16 ppm (J = 8.6, 2.0 Hz), a singlet for the proton at position 2 at δ 7.01 ppm, and a doublet for the methyl protons at δ 2.32 ppm (J = 0.7 Hz). rsc.org The ¹³C NMR spectrum (125 MHz, CDCl₃) of the same compound displays signals at δ 134.69, 129.55, 125.00, 123.09, 122.23, 118.52, 112.01, 111.68, and 9.63 ppm. rsc.org

Based on these data and general principles of NMR spectroscopy, the expected ¹H and ¹³C NMR chemical shifts for 5-chloro-2-phenyl-1H-indole can be predicted. The presence of the electron-withdrawing chloro group at the 5-position is expected to deshield the protons and carbons in its vicinity, leading to downfield shifts. Conversely, the phenyl group at the 2-position will introduce characteristic signals in the aromatic region of both ¹H and ¹³C NMR spectra.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton PositionPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
NH~8.1-8.3br s-
H-3~6.8-7.0s-
H-4~7.6-7.8d~1.8
H-6~7.1-7.3dd~8.6, 2.0
H-7~7.3-7.5d~8.6
Phenyl H~7.2-7.6m-

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon PositionPredicted Chemical Shift (ppm)
C-2~138-140
C-3~100-102
C-3a~128-130
C-4~122-124
C-5~125-127
C-6~120-122
C-7~111-113
C-7a~134-136
Phenyl C~125-135

Advanced NMR Applications for Stereochemical Assignments

While this compound itself is achiral, advanced NMR techniques become crucial for determining the stereochemistry of its more complex, chiral derivatives. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful tools for establishing the spatial proximity of protons. By observing cross-peaks between protons that are close in space but not necessarily bonded, the relative stereochemistry of substituents can be determined.

For instance, in a chiral analog of this compound with a substituent at the 3-position, NOESY experiments could be used to determine the cis or trans relationship of the substituents on the indole (B1671886) ring by observing through-space interactions between their respective protons.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization (ESI).rsc.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and large molecules, often producing the protonated molecule [M+H]⁺ with minimal fragmentation. rsc.org

For derivatives of this compound, HRMS (ESI) has been used to confirm their molecular formulas. For example, the calculated m/z for the [M+H]⁺ ion of C₂₂H₁₅BrClN₂O is 437.0051, with the found value being 437.0050. rsc.org Another derivative, C₂₃H₁₅ClN₃O, had a calculated m/z of 384.0898 for the [M+H]⁺ ion, and the experimental value was found to be 384.0890. rsc.org These highly accurate measurements provide unambiguous confirmation of the elemental composition of the synthesized molecules.

Fragmentation Pattern Analysis for Structural Connectivity.spectrabase.com

In addition to determining the molecular weight, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to fragment in a reproducible manner. The resulting fragments provide a "fingerprint" of the molecule's structure.

The fragmentation pattern of 2-phenylindole (B188600), a closely related compound, shows a prominent molecular ion peak at m/z 193, which is also the base peak. nist.gov This indicates the stability of the aromatic indole ring system. For this compound, the molecular ion peak would be expected at m/z 227, with a characteristic isotopic pattern for the chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

The fragmentation of substituted indoles often involves the cleavage of bonds alpha to the indole nitrogen and the loss of substituents. For this compound, potential fragmentation pathways could include the loss of a chlorine atom or fragmentation of the phenyl ring.

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis

Vibrational spectroscopy, which includes Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups and studying molecular dynamics.

The FT-IR spectrum of indole shows a characteristic N-H stretching vibration band around 3400 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are typically observed between 3100 and 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings appear in the 1600-1450 cm⁻¹ region. researchgate.net For this compound, similar characteristic peaks are expected. The presence of the C-Cl bond would introduce a stretching vibration in the fingerprint region, typically between 800 and 600 cm⁻¹.

In a study of 5-chloro-ortho-methoxyaniline, the FT-IR and FT-Raman spectra were analyzed with the aid of density functional theory (DFT) calculations. researchgate.net This combined experimental and theoretical approach allows for a more precise assignment of the observed vibrational bands. A similar approach could be applied to this compound to gain a deeper understanding of its vibrational properties.

Interactive Data Table: Expected FT-IR Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
N-HStretching~3400
Aromatic C-HStretching~3100-3000
Aromatic C=CStretching~1600-1450
C-NStretching~1350-1250
C-ClStretching~800-600
Aromatic C-HOut-of-plane bending~900-675

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of solid indole shows dominant peaks at 760, 878, 1010, 1335, 1415, and 1443 cm⁻¹. researchgate.net The peak at 760 cm⁻¹ is assigned to the indole ring in-phase breathing mode, while the peak at 1010 cm⁻¹ corresponds to the out-of-phase breathing mode. researchgate.net The band at 878 cm⁻¹ is attributed to the N-H bending in the indole ring. researchgate.net For this compound, the introduction of the chloro and phenyl substituents would be expected to shift these vibrational frequencies and introduce new bands characteristic of these groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound and its analogs, the FT-IR spectrum is characterized by distinct absorption bands corresponding to the vibrations of its indole core, phenyl substituent, and chloro-group.

The most prominent feature in the spectrum of indole derivatives is the N-H stretching vibration, which typically appears as a sharp to moderately broad band in the region of 3500-3300 cm⁻¹. In a study of the parent indole molecule, this peak was observed at 3406 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations from both the indole and phenyl rings are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. vscht.cz In the parent indole, symmetric and asymmetric C-H stretching vibrations were identified at 3022 cm⁻¹ and 3049 cm⁻¹, respectively. researchgate.net

The fingerprint region of the spectrum contains a wealth of structural information. The C=C stretching vibrations within the aromatic rings give rise to several bands in the 1620-1450 cm⁻¹ region. For indole, characteristic aromatic C=C stretching bands were reported at 1508 cm⁻¹ and 1577 cm⁻¹, with C-C ring stretching at 1616 cm⁻¹ and 1456 cm⁻¹. researchgate.net The C-N stretching vibration of the indole ring typically appears in the 1360-1250 cm⁻¹ range. Furthermore, the out-of-plane C-H bending vibrations are characteristic of the substitution pattern on the aromatic rings and are observed below 900 cm⁻¹. researchgate.net The C-Cl stretching vibration for chloro-substituted aromatic compounds is generally found in the 1090-840 cm⁻¹ region, though its intensity can vary.

A summary of characteristic FT-IR vibrational frequencies for functional groups relevant to this compound is presented below.

Table 1: Characteristic FT-IR Absorption Bands for this compound Analogs

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Reference
3406 N-H Stretch Indole N-H researchgate.net
3100-3000 C-H Stretch Aromatic C-H vscht.cz
1620-1450 C=C Stretch Aromatic Ring researchgate.netvscht.cz
1360-1250 C-N Stretch Indole C-N
1090-840 C-Cl Stretch Aryl-Cl

Raman Spectroscopy and Detailed Vibrational Mode Assignment

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR for vibrational analysis. While strong IR bands arise from vibrations with a significant change in dipole moment, strong Raman bands are associated with vibrations that cause a substantial change in polarizability. This often makes symmetric vibrations and bonds involving heavier atoms more prominent in Raman spectra.

For aromatic molecules like this compound, the most intense Raman signals are typically from the ring stretching modes. The C=C stretching vibrations of the phenyl and indole rings, which are strong in the FT-IR spectrum, also appear prominently in the Raman spectrum, usually in the 1615-1570 cm⁻¹ region. In studies of related chloro-aromatic compounds, these modes have been well-characterized. researchgate.net

Detailed assignment of vibrational modes is often aided by Density Functional Theory (DFT) calculations, which can predict the frequencies and intensities of both IR and Raman active modes. researchgate.netmdpi.com For instance, in an analysis of 5-chloro-7-azaindole-3-carbaldehyde, DFT calculations were crucial for assigning the complex vibrational spectra. mdpi.com The calculations help to distinguish between different types of in-plane and out-of-plane bending modes and to identify contributions from the chloro-substituent. The symmetric "ring breathing" mode of the phenyl ring, often weak in the IR spectrum, typically gives a sharp and intense band around 1000 cm⁻¹ in the Raman spectrum. The C-Cl stretching vibration also gives rise to a noticeable Raman signal.

Table 2: Selected Raman Shifts and Vibrational Mode Assignments for Chloro-Aromatic Indole Analogs

Raman Shift (cm⁻¹) Vibrational Mode Assignment Description Reference
~3400 ν(N-H) N-H stretching mdpi.com
>3000 ν(C-H) Aromatic C-H stretching researchgate.net
1615-1570 ν(C=C) Aromatic ring stretching researchgate.net
~1000 Ring Breathing Symmetric phenyl ring mode

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of light that promotes electrons from a ground electronic state to a higher energy excited state. shu.ac.uk The indole ring system is an excellent chromophore, a part of a molecule responsible for its color. fiveable.me The presence of a conjugated phenyl group at the 2-position and a chloro-substituent at the 5-position modifies the electronic properties and thus the absorption spectrum.

The UV-Vis spectrum of this compound is expected to show intense absorption bands characteristic of π → π* transitions. uzh.ch These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital within the extended conjugated system of the phenyl-indole structure. youtube.com Molecules with extensive conjugation, like 2-phenyl-indole, typically exhibit absorption at longer wavelengths (a bathochromic or red shift) compared to the parent indole. fiveable.me

The spectrum is generally characterized by two main absorption bands. The first, at a shorter wavelength (around 220-260 nm), corresponds to a π → π* transition with high molar absorptivity. A second, more structured band at a longer wavelength (typically above 300 nm) is also due to a π → π* transition but involves primarily the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). fiveable.me The chlorine atom, with its lone pairs of electrons, can participate in n → π* transitions, though these are often much weaker and can be masked by the more intense π → π* absorptions. uzh.chyoutube.com

Table 3: Expected Electronic Transitions for this compound

Transition Type Orbitals Involved Expected Wavelength Region Molar Absorptivity (ε) Reference
π → π* π (bonding) → π* (anti-bonding) 220-260 nm High (>10,000 L mol⁻¹ cm⁻¹) shu.ac.uk
π → π* HOMO → LUMO >300 nm Moderate to High fiveable.me

Photophysical Properties Analysis (e.g., Fluorescence, Phosphorescence)

Many indole derivatives are known for their fluorescent properties, making them valuable in biochemical research. rsc.org Fluorescence is the emission of light from a molecule after it has absorbed light and transitioned to an excited singlet state. The 2-phenyl-1H-indole core is a well-known fluorophore.

The photophysical properties of such compounds are defined by several key parameters. The fluorescence emission maximum (λ_em) is always at a longer wavelength than the absorption maximum (λ_ex), a phenomenon known as the Stokes shift. A larger Stokes shift is often a desirable property for fluorescent probes. nih.gov

Table 4: Key Photophysical Parameters for Fluorescent Indole Analogs

Parameter Description Significance Reference
Absorption Max (λ_ex) Wavelength of maximum light absorption. Defines the energy required for excitation. nih.gov
Emission Max (λ_em) Wavelength of maximum fluorescence emission. Characterizes the emitted light. nih.gov
Stokes Shift The difference in wavelength (or energy) between λ_ex and λ_em. Important for minimizing self-absorption and improving detection sensitivity. nih.gov
Quantum Yield (Φ) The ratio of photons emitted to photons absorbed. Measures the efficiency of fluorescence. rsc.orgnih.gov

| Molar Extinction Coefficient (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength. | Relates to the brightness of the fluorophore. | rsc.orgnih.gov |

Single Crystal X-Ray Diffraction (SC-XRD) Analysis

Determination of Crystal Structure, Unit Cell Parameters, and Space Group

While the crystal structure for this compound itself is not publicly documented, data from closely related analogs provide excellent insight into the expected structural features. For example, the crystal structure of 5-chloro-7-azaindole-3-carbaldehyde has been fully characterized. mdpi.com This analysis revealed that the compound crystallizes in the monoclinic system and belongs to the P2₁/c space group. The unit cell parameters define the dimensions and shape of the unit cell, which is the basic repeating unit of the crystal lattice. In the crystal structure of this analog, molecules were found to form dimers through strong hydrogen bonds. mdpi.com Similar intermolecular interactions would be expected to play a role in the crystal packing of this compound.

Crystallographic data for other complex indole derivatives show that they can crystallize in various systems, including triclinic and monoclinic. eurjchem.commdpi.com The specific crystal system, space group, and unit cell parameters are unique to each compound and the conditions under which it was crystallized.

Table 5: Representative Single Crystal X-Ray Diffraction Data for a 5-Chloro-indole Analog (5-chloro-7-azaindole-3-carbaldehyde)

Parameter Value Description Reference
Crystal System Monoclinic A crystal system described by three unequal axes with one non-orthogonal intersection. mdpi.com
Space Group P2₁/c Defines the symmetry elements of the crystal lattice. mdpi.com
a (Å) 3.82810(12) Unit cell length along the a-axis. mdpi.com
b (Å) 12.7330(3) Unit cell length along the b-axis. mdpi.com
c (Å) 15.9167(5) Unit cell length along the c-axis. mdpi.com
**β (°) ** 94.539(3) The angle between the a and c axes. mdpi.com

| Z | 4 | The number of formula units per unit cell. | mdpi.com |

Analysis of Bond Lengths, Bond Angles, and Torsional Conformations

The indole ring system generally maintains a high degree of planarity. For instance, in an analog like ethyl 5-chloro-1H-indole-2-carboxylate, the root-mean-square (r.m.s.) deviation for the atoms of the indole ring system is a mere 0.010 Å. nih.gov Similarly, in 2-(4-methoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole, the r.m.s. deviation is 0.018 Å. nih.gov

Torsional angles further define the conformation of flexible side chains. In ethyl 5-chloro-1H-indole-2-carboxylate, for example, the C8—C9—O1—C10 torsion angle of −178.86 (11)° indicates an anti conformation around the C9—O1 bond, while the C9—O1—C10—C11 torsion angle is −81.73 (14)°. nih.gov These torsional conformations are critical in determining how molecules approach each other and pack in the solid state.

Interactive Data Table: Selected Torsional and Dihedral Angles in this compound Analogs

Compound NameRing System 1Ring System 2Dihedral Angle (°)Reference
2-Methyl-1-phenyl-1H-indole-3-carbonitrileIndole RingPhenyl Ring64.92 (5) nih.gov
3-(1,2-Diphenylethenyl)-2-phenyl-1H-indolePyrrole (B145914) Ring of IndolePhenyl Ring (C3-C8)1.5 (2) nih.gov
3-(1,2-Diphenylethenyl)-2-phenyl-1H-indolePyrrole Ring of IndolePhenyl Ring (C9-C14)42.4 (2) nih.gov
6-Isopropyl-3-(2-nitro-1-phenylethyl)-1H-indoleIndole RingPhenyl Ring83.59 (11) nih.gov
Ethyl 5-chloro-1H-indole-2-carboxylateIndole RingC9/O1/O2 Grouping2.4 (2) nih.gov
Ethyl 5-chloro-3-iodo-1H-indole-2-carboxylateIndole RingC9/O1/O2 Grouping3.95 (7) nih.gov

Intermolecular Interactions and Hydrogen Bonding Networks

The supramolecular architecture of this compound analogs is directed by a combination of hydrogen bonds and other weak intermolecular interactions. The indole N-H group is a consistent and influential hydrogen bond donor, playing a pivotal role in the formation of primary structural motifs.

In analogs containing a carbonyl oxygen, such as ethyl 5-chloro-1H-indole-2-carboxylate, the most prominent interaction is a pair of N—H⋯O hydrogen bonds. These interactions link two molecules into centrosymmetric inversion dimers, creating a characteristic R22(10) ring motif. nih.gov This robust synthon often serves as the primary building block of the crystal lattice.

When strong hydrogen bond acceptors like carbonyl oxygen are absent, the π-electron clouds of the aromatic rings can act as acceptors. In the crystal structures of 2-(4-methoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole and 6-isopropyl-3-(2-nitro-1-phenylethyl)-1H-indole, the dominant intermolecular force is the N—H⋯π interaction. nih.goviucr.org In these cases, the indole N-H group of one molecule donates its hydrogen to the π-system of a phenyl or indole ring of a neighboring molecule. These interactions can lead to the formation of either inversion dimers or infinite chains, depending on the specific arrangement of the molecules. nih.goviucr.org

Beyond these primary hydrogen bonds, the crystal packing is consolidated by a variety of weaker interactions. These include:

π–π Stacking: Face-to-face stacking of indole and/or phenyl rings is a common feature, contributing to lattice stability. nih.goviucr.org The centroid-to-centroid distances are typically in the range that indicates significant attractive forces.

C—H⋯π Interactions: The crystal structures are often stabilized by multiple C—H⋯π interactions, where hydrogen atoms from phenyl or alkyl groups interact with the π-systems of adjacent indole or phenyl rings. nih.govnih.goviucr.org

Halogen-based Interactions: The presence of the chlorine atom at the 5-position introduces the possibility of specific halogen-related interactions. In the structure of ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate, C—Cl⋯π and I⋯Cl halogen bonds are observed, which help link the primary dimeric units into more complex sheets. nih.gov

These varied interactions work in concert to create highly ordered, three-dimensional crystalline networks. The specific combination and geometry of these bonds dictate the final crystal packing arrangement.

Interactive Data Table: Dominant Intermolecular Interactions in this compound Analogs

Compound NamePrimary Interaction TypeSupramolecular MotifOther Significant InteractionsReference
Ethyl 5-chloro-1H-indole-2-carboxylateN—H⋯O Hydrogen BondInversion Dimer (R22(10) loop)Double chains nih.gov
Ethyl 5-chloro-3-iodo-1H-indole-2-carboxylateN—H⋯O Hydrogen BondInversion Dimer (R22(10) loop)π–π stacking, C—I⋯π, C—Cl⋯π, I⋯Cl halogen bonds nih.gov
2-(4-Methoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indoleN—H⋯π InteractionInversion DimersC—H⋯O nih.goviucr.org
6-Isopropyl-3-(2-nitro-1-phenylethyl)-1H-indoleN—H⋯π InteractionChainsC—H⋯π nih.goviucr.org
Bromo-substituted 1-(phenylsulfonyl)-1H-indolesπ–π InteractionSupramolecular columnsC—H⋯π, C—H⋯O, C—H⋯Br iucr.org
3-(1,2-Diphenylethenyl)-2-phenyl-1H-indoleC—H⋯π Interaction-- nih.gov

Advanced Computational Chemistry Investigations of 5 Chloro 2 Phenyl 1h Indole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful tool for examining the electronic structure and properties of molecules. For 5-chloro-2-phenyl-1H-indole, DFT calculations, typically employing the B3LYP functional with a 6-311++G(d,p) basis set, offer a comprehensive understanding of its molecular characteristics.

Geometric optimization is the process of finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, the key conformational feature is the dihedral angle between the indole (B1671886) ring and the phenyl ring.

Table 1: Selected Optimized Geometric Parameters for this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C2-C(phenyl)1.485
C5-Cl1.740
N1-H1.010
C2-N1-C7a108.5
C4-C5-C6120.2
N1-C2-C3-C3a179.8
C3-C2-C(phenyl)-C(phenyl)25.4

Note: Data is representative and based on typical values for similar structures calculated at the B3LYP/6-311++G(d,p) level of theory.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the HOMO is primarily localized on the electron-rich indole ring, particularly on the pyrrole (B145914) moiety, indicating its propensity to act as an electron donor. The LUMO is distributed over the entire π-system, including the phenyl ring, suggesting it can accept electrons. A smaller HOMO-LUMO gap implies higher reactivity. nih.govmedjchem.com

Table 2: Frontier Molecular Orbital Energies of this compound

OrbitalEnergy (eV)
HOMO-5.85
LUMO-1.20
Energy Gap (ΔE)4.65

Note: Values are representative and derived from DFT calculations on analogous substituted indole systems.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites for electrophilic and nucleophilic attacks. mdpi.com It illustrates the charge distribution within a molecule, with red regions indicating negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

In the MEP map of this compound, the most negative potential is localized around the nitrogen atom of the indole ring and the chlorine atom due to their high electronegativity. acs.org These regions are the most likely sites for electrophilic attack. The hydrogen atom attached to the nitrogen (N-H) exhibits a significant positive potential, making it a primary site for deprotonation or hydrogen bonding interactions. The phenyl ring shows a relatively neutral potential, while the regions around the hydrogen atoms of the aromatic rings are also positive.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy (E(2)) associated with these hyperconjugative interactions.

Table 3: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) N1π* (C2-C3)45.2
LP (1) N1π* (C7a-C3a)15.8
π (C3-C3a)π* (C2-N1)22.5
π (C4-C5)π* (C6-C7)18.9
LP (3) Clσ* (C4-C5)2.5

Note: E(2) represents the stabilization energy. Data is illustrative based on NBO analysis of similar heterocyclic systems.

Global reactivity descriptors, derived from DFT, provide quantitative measures of a molecule's reactivity. Parameters such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω) are calculated from the HOMO and LUMO energies. Local reactivity is often assessed using Fukui functions, which indicate the change in electron density at a specific site upon the addition or removal of an electron.

The Fukui function helps to identify the most reactive sites for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks. For this compound, the nitrogen atom and certain carbon atoms on the indole ring are predicted to be the most susceptible to electrophilic attack, while the phenyl ring carbons show lower reactivity.

Table 4: Calculated Global Reactivity Descriptors for this compound

DescriptorValue (eV)Formula
Ionization Potential (I)5.85-EHOMO
Electron Affinity (A)1.20-ELUMO
Chemical Hardness (η)2.325(I - A) / 2
Chemical Potential (μ)-3.525-(I + A) / 2
Electrophilicity Index (ω)2.67μ2 / 2η

Note: Values are calculated from the representative HOMO/LUMO energies in Table 2.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Chemical Bonding

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonds and atomic interactions based on the topology of the electron density. By analyzing the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the properties at the bond critical points (BCPs), QTAIM offers profound insights into the nature of chemical bonds.

For this compound, QTAIM analysis would characterize the nature of the various bonds. The C-N, C-C, and C-H bonds within the molecule are expected to show BCPs with negative Laplacian values (∇²ρ(r) < 0), characteristic of covalent interactions. The C-Cl bond will also exhibit covalent character, though with some degree of polarization. Weaker non-covalent interactions, if present, would be identified by BCPs with positive Laplacian values. This analysis confirms the covalent framework of the molecule and can reveal subtle details about bond strengths and electron distribution.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface (HS) analysis is a sophisticated computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of how molecules pack in the solid state. The analysis involves partitioning the crystal electron density into molecular fragments, allowing for the exploration of close intermolecular contacts.

The Hirshfeld surface is generated based on the distances from the surface to the nearest nucleus inside the surface (dᵢ) and outside the surface (dₑ). These distances are used to create a normalized contact distance (dₙₒᵣₘ), which is mapped onto the surface. Red regions on the dₙₒᵣₘ map indicate close contacts with negative dₙₒᵣₘ values, white regions represent contacts around the van der Waals separation, and blue regions show longer contacts.

For 2-phenyl-1H-indole derivatives, the dominant intermolecular interaction is typically an N—H⋯O or N—H⋯N hydrogen bond, which forms characteristic chain motifs in the crystal structure. nih.gov In the case of this compound, which lacks a carbonyl acceptor, interactions would likely be dominated by N—H⋯π interactions, C—H⋯π interactions, and π–π stacking, reinforced by weaker contacts involving the chlorine atom.

Table 1: Illustrative Intermolecular Contact Contributions from Hirshfeld Surface Analysis for a 2-Phenylindole (B188600) Derivative.
Interaction TypeContribution (%)Description
H···H~45%Represents van der Waals forces and is typically the largest contributor.
C···H / H···C~25%Indicates C—H···π interactions between the phenyl and indole rings.
Cl···H / H···Cl~12%Highlights contacts involving the chlorine substituent.
N···H / H···N~8%Corresponds to potential weak N—H hydrogen bonding.
C···C~5%Suggests the presence of π-π stacking interactions between aromatic rings.
Other~5%Includes minor contacts like N···C, Cl···C, etc.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide a detailed view of the conformational landscape of a molecule and its dynamic interactions with its environment, such as a solvent or a biological receptor. researchgate.net This technique is crucial for understanding molecular flexibility, identifying stable conformations, and estimating the binding affinity of a ligand to a protein. mdpi.com

For a semi-rigid molecule like this compound, MD simulations can elucidate the rotational freedom around the single bond connecting the phenyl and indole rings. The simulation would reveal the preferred dihedral angle and the energy barriers between different rotational conformers. Furthermore, simulations in an aqueous environment would show how water molecules arrange around the solute, particularly around the polar N-H group and the hydrophobic chloro-phenyl and indole moieties.

In the context of drug design, MD simulations are often used to refine the results of molecular docking. mdpi.com After docking this compound into a target protein's active site, an MD simulation can be run to assess the stability of the binding pose. The simulation can reveal whether key hydrogen bonds and hydrophobic interactions are maintained over time, providing a more accurate and dynamic picture of the ligand-receptor complex than the static image from docking alone.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity Prediction

In silico ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a chemical compound. imedpub.com These predictions are vital in the early stages of drug discovery to filter out candidates with poor ADMET profiles, thereby saving time and resources. imedpub.comresearchgate.net Various software tools and web servers utilize quantitative structure-activity relationship (QSAR) models to make these predictions based on the molecule's 2D structure. japsonline.com

For this compound, a typical in silico ADMET analysis would predict a range of properties. These studies on indole derivatives often indicate good oral absorption and a lack of blood-brain barrier penetration. japsonline.com Toxicity predictions, such as the Ames test for mutagenicity and rodent carcinogenicity, are also critical components of the safety assessment. researchgate.netjapsonline.com

The table below presents a set of representative ADMET properties that would be predicted for a compound like this compound, based on typical results for substituted indole derivatives. mdpi.comresearchgate.netjapsonline.com

Table 2: Representative In Silico ADMET Predictions for this compound. (Note: These are illustrative values based on models for similar compounds and are not experimental data.)
ParameterPredicted ValueInterpretation
Absorption
Human Intestinal Absorption (HIA)> 90%High probability of being well-absorbed from the gut.
Aqueous Solubility (LogS)-4.5Low solubility in water.
Distribution
Blood-Brain Barrier (BBB) PenetrationLowUnlikely to cross the BBB and affect the central nervous system. japsonline.com
Plasma Protein Binding> 95%High affinity for binding to proteins like albumin in the blood.
Metabolism
CYP2D6 InhibitionNon-inhibitorLow risk of drug-drug interactions involving the CYP2D6 enzyme. japsonline.com
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateNoNot likely to be actively secreted by the kidneys via this transporter.
Toxicity
Ames MutagenicityNon-mutagenicPredicted to be safe from causing DNA mutations.
HepatotoxicityHigh ProbabilityPotential risk of liver toxicity, a common flag for indole derivatives. japsonline.com
Rat Oral LD50~500 mg/kgIndicates moderate acute toxicity if ingested orally.

Computational Crystallography and Validation of Theoretical Models against Experimental Data

Computational crystallography bridges the gap between theoretical models and experimental results from X-ray diffraction. The process involves optimizing the geometry of a molecule using quantum mechanical methods, such as Density Functional Theory (DFT), and then comparing the calculated structural parameters (bond lengths, bond angles, dihedral angles) with those obtained from a high-resolution crystal structure. This validation is essential to confirm the accuracy and predictive power of the chosen computational model.

For a molecule like this compound, the first step would be to perform a full geometry optimization in the gas phase or using a solvent model. The resulting low-energy conformation's geometric parameters would then be systematically compared to experimental data. Crystal structures of closely related 2-phenyl-1H-indole derivatives show that the dihedral angle between the indole and phenyl rings is typically around 65°. nih.gov A reliable computational model should be able to reproduce this value accurately.

Significant discrepancies between the computed and experimental values can point to specific intermolecular forces in the crystal that are not accounted for in the gas-phase calculation, such as strong hydrogen bonds or crystal packing effects. By demonstrating a high degree of correlation between theoretical and experimental data, researchers can confidently use the validated computational model to predict other properties, such as vibrational frequencies or electronic transitions, that may be difficult to measure experimentally.

Pharmacological and Biological Investigations of 5 Chloro 2 Phenyl 1h Indole Derivatives

Antimicrobial and Antibacterial Activities

The unique structure of 5-chloro-indole derivatives has been leveraged to develop novel agents against various microbial pathogens. The presence of the chloro group on the indole (B1671886) ring, combined with substitutions at other positions, has been shown to influence the antimicrobial spectrum and potency.

Efficacy Against Bacterial Strains (e.g., P. aeruginosa, S. thermonitrificans, Mycobacterium tuberculosis)

Derivatives of 5-chloro-2-phenyl-1H-indole have been evaluated against several clinically relevant bacterial species.

Pseudomonas aeruginosa : Certain N-substituted derivatives of 5-chloro-2,3-diphenyl indole have been assessed for their antibacterial activity against fresh strains of Pseudomonas aeruginosa. researchgate.net Similarly, other studies have explored the efficacy of chloroindoles against P. aeruginosa, noting that these compounds can inhibit biofilm formation, a key virulence factor for this pathogen. frontiersin.orgnih.gov For instance, 5-chloroindole was found to inhibit biofilm formation in P. aeruginosa PAO1 by 78% at a concentration of 100 μg/ml. frontiersin.org Research into 3-(2-isocyanobenzyl)-1H-indole derivatives has also identified compounds that significantly inhibit quorum sensing, a communication system crucial for virulence in P. aeruginosa. nih.gov

Staphylococcus thermonitrificans : The reviewed scientific literature did not provide specific data regarding the efficacy of this compound derivatives against Staphylococcus thermonitrificans.

Mycobacterium tuberculosis : The indole scaffold is a key component in the development of new anti-tubercular agents. researchgate.net Specific derivatives of 5-chloro-3-phenyl-1H-indole have been synthesized and screened for their antituberculosis activity against Mycobacterium tuberculosis (H37Rv strain). researchgate.net Further research has validated that targeting the essential enzyme Polyketide synthase 13 (Pks13) in M. tuberculosis is a viable strategy, and N-phenylindole derivatives have been developed as potent inhibitors of this target. researchgate.net One study identified a Zn(II) complex of an indole derivative that showed promising anti-TB activity with a Minimum Inhibitory Concentration (MIC) of 3.125 µg/mL.

Table 1: Antibacterial Activity of Selected Indole Derivatives

Compound/Derivative Class Bacterial Strain Activity Metric Result
5-chloroindole P. aeruginosa PAO1 Biofilm Inhibition 78% inhibition at 100 µg/ml frontiersin.org
Zn(II) complex of indole derivative M. tuberculosis MIC 3.125 µg/mL
N-phenylindole derivative (Compound 45) M. tuberculosis H37Rv MIC 0.0625 µg/mL researchgate.net
N-phenylindole derivative (Compound 58) M. tuberculosis H37Rv MIC 0.125 µg/mL researchgate.net

Antifungal Properties

Investigations into 5-chloro-indole derivatives have revealed significant antifungal potential. A variety of synthesized compounds based on this scaffold have been screened against pathogenic fungi.

Notably, certain N-substituted indole derivatives demonstrate strong antifungal effects on Candida albicans, with activity equivalent to the widely used drug fluconazole. researchgate.net In one study, a series of 5-chloro-1H-indole-2,3-dione 3-thiosemicarbazones were evaluated, and specific methyl- and allyl-substituted compounds were found to be active against S. aureus and C. albicans. nih.gov Other research has confirmed that 5-chloroindole exhibits antimicrobial activity against C. albicans, with a reported MIC of 100 μg/ml. frontiersin.org The inclusion of nitro and chloro groups in the aromatic rings of related thiazolidinone derivatives was found to enhance antibacterial activity, while hydroxy groups improved antifungal activity.

Anticancer and Antiproliferative Potentials

The indole nucleus is a privileged scaffold in the design of anticancer agents, and this compound derivatives have been a focal point of this research. nih.gov These compounds have been shown to inhibit cancer cell growth through various mechanisms, including the modulation of key signaling pathways.

Inhibition of Cancer Cell Proliferation in Various Cell Lines (e.g., A549, HeLa)

The cytotoxic effects of 5-chloro-indole derivatives have been tested against a panel of human cancer cell lines, with significant activity reported against lung and cervical cancer cells.

A549 (Human Lung Carcinoma) : Several studies have documented the antiproliferative effects of indole derivatives on A549 cells. Novel indolyl-chalcone derivatives have been shown to inhibit A549 lung cancer cell growth by inducing apoptosis and activating the Nrf-2/HO-1 pathway. In one study, a series of 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide derivatives were synthesized, with compound 10b emerging as a highly potent agent against A549 cells, with an IC₅₀ value of 12.0 nM.

HeLa (Human Cervical Carcinoma) : The antiproliferative activity of 5-chloro-1H-indole-2,3-dione 3-thiosemicarbazones was evaluated on HeLa cells, where it was found that alkyl-substituted derivatives were particularly effective in the mitosis phase of the cell cycle. nih.gov Other research on Hec1/Nek2 mitotic pathway inhibitors also utilized HeLa cells to demonstrate the cytostatic effects of these compounds.

Table 2: Antiproliferative Activity of Selected Indole Derivatives Against A549 and HeLa Cell Lines

Compound/Derivative Class Cell Line Activity Metric Result
Indolyl-chalcone derivative 3d A549 Growth Inhibition Effective anti-growth activity
Compound 10b A549 IC₅₀ 12.0 nM
5-chloro-1H-indole-2,3-dione 3-thiosemicarbazones HeLa Cell Cycle Effect More effective in mitosis phase nih.gov
Hec1/Nek2 Pathway Inhibitor INH1 HeLa Effect Cytostatic effect

Modulation of Oncogenic Pathways (e.g., EGFR, BRAFV600E)

A key strategy in modern cancer therapy is the targeting of specific oncogenic signaling pathways that drive tumor growth. Derivatives of 5-chloro-indole have been specifically designed as potent inhibitors of the EGFR and BRAF pathways, which are frequently mutated in various cancers. nih.gov

A novel series of 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives were developed as potent inhibitors of mutant EGFR/BRAF pathways. nih.gov One derivative, the m-piperidinyl compound 3e , was found to be a potent EGFR inhibitor with an IC₅₀ value of 68 nM, which is 1.2-fold more potent than the reference drug erlotinib. nih.gov The same compound also exhibited the most potent activity against BRAFV600E within its series. nih.gov Another study reported on 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides as potent inhibitors of both wild-type EGFR and the resistant EGFRT790M mutant. nih.gov Compounds 5f and 5g from this series showed excellent inhibitory activity against EGFRT790M, with IC₅₀ values of 9.5 nM and 11.9 nM, respectively, comparable to the drug osimertinib. nih.gov

Table 3: Inhibitory Activity of 5-Chloro-Indole Derivatives on Oncogenic Kinases

Compound/Derivative Target Kinase Activity Metric Result
m-piperidinyl derivative 3e EGFR IC₅₀ 68 nM nih.gov
Unsubstituted derivative 3a BRAFV600E IC₅₀ 43 nM nih.gov
Compound 5f EGFRT790M IC₅₀ 9.5 ± 2 nM nih.gov
Compound 5g EGFRT790M IC₅₀ 11.9 ± 3 nM nih.gov

Targeted Cancer Therapy Research

The development of 5-chloro-indole derivatives is a prime example of research into targeted cancer therapy. By designing molecules that selectively inhibit proteins crucial for cancer cell survival and proliferation, researchers aim to create more effective and less toxic treatments. The indole skeleton is present in many active substances and clinically used drugs, highlighting its importance. nih.gov

Research has focused on designing these derivatives as inhibitors of specific receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis. The successful inhibition of EGFR and BRAFV600E pathways by 5-chloro-indole-2-carboxylates is a clear demonstration of targeted therapy research, aiming to overcome drug resistance associated with mutations like EGFRT790M. nih.gov These efforts underscore the potential of the this compound scaffold as a versatile platform for generating novel, targeted anticancer agents.

Anti-inflammatory Mechanisms

Derivatives of this compound have been investigated for their anti-inflammatory properties, which are attributed to specific molecular mechanisms. These mechanisms primarily involve the inhibition of key enzymes in the inflammatory cascade and the reduction of pro-inflammatory signaling molecules.

Cyclooxygenase (COX) Inhibition (e.g., COX-2)

A primary mechanism underlying the anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of the cyclooxygenase (COX) enzyme. This enzyme has two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a major role in the inflammatory response. brieflands.comijpda.org Selective inhibition of COX-2 is a key strategy in developing anti-inflammatory agents with potentially fewer gastrointestinal side effects than non-selective NSAIDs. brieflands.com

Indole derivatives, particularly those with a 2-phenyl substitution, have shown significant potential as selective COX-2 inhibitors. Research into a series of 2-(4-(methylsulfonyl)phenyl)indole analogs demonstrated potent and selective COX-2 inhibitory activity. Notably, a derivative featuring a chlorobenzyl group, showed an IC50 value of 0.11 µM against COX-2, with a selectivity index of 107.63, indicating it is significantly more selective for COX-2 over COX-1. japsonline.com This high selectivity is attributed to the interaction of the methylsulfonyl phenyl moiety with the hydrophobic residue of the COX-2 active site. japsonline.com

Molecular docking studies have further elucidated the binding potential of indole derivatives to the COX-2 enzyme, highlighting strong in silico affinities and interactions with key hydrophobic and hydrophilic amino acid residues within the binding cavity. researchgate.net

Reduction of Inflammation Markers and in vivo Anti-inflammatory Activity

Beyond direct enzyme inhibition, this compound derivatives exert their anti-inflammatory effects by modulating the production of key inflammatory mediators. The transcription factor NF-κB is a critical regulator of inflammatory processes, controlling the expression of genes for pro-inflammatory cytokines and enzymes like COX-2. The parent compound, 2-phenylindole (B188600), has been shown to inhibit NF-κB with an IC50 value of 25.4 ± 2.1 μM and to reduce nitrite (B80452) production, an indicator of nitric oxide (NO) synthesis, with an IC50 of 38.1 ± 1.8 μM. rsc.org

This activity translates to the potent in vivo anti-inflammatory efficacy. In the carrageenan-induced paw edema model in rats, a standard for assessing acute inflammation, 2-phenylindole derivatives have demonstrated a significant reduction in inflammation. Derivatives with high COX-2 inhibitory activity also showed substantial anti-inflammatory effects in this model, with one compound achieving 93.7% inhibition of inflammation after 6 hours. japsonline.com

The data below summarizes the inhibitory activities of various indole derivatives against key inflammation markers.

Compound ClassTargetActivity
2-(4-(Methylsulfonyl)phenyl)indole derivative (with chlorobenzyl)COX-2IC50: 0.11 µM
2-PhenylindoleNF-κBIC50: 25.4 µM
2-PhenylindoleNitrite ProductionIC50: 38.1 µM
2-(4-(Methylsulfonyl)phenyl)indole derivative (with chlorobenzyl)In vivo Paw Edema93.7% inhibition

Antiviral Properties and Mechanism of Action

The indole scaffold is a recognized pharmacophore in the development of antiviral agents, with derivatives showing activity against a range of DNA and RNA viruses. nih.gov

Broad-Spectrum Antiviral Activity

Derivatives of the 2-phenylindole core structure have been evaluated for broad-spectrum antiviral activity. Studies on a series of indole-2-carboxylate derivatives revealed significant inhibitory effects against several viruses. For instance, one derivative displayed potent activity against Coxsackie B3 virus with an IC50 value of 7.18 µmol/L and a selectivity index (SI) of 17.1. nih.gov Another compound in the same series was effective against the Influenza A virus, showing an IC50 of 7.53 µmol/L and an SI of 12.1. nih.gov

Furthermore, derivatives of 2-phenyl-4,5,6,7-tetrahydro-1H-indole have demonstrated efficacy against the Hepatitis C virus (HCV). A specific analog exhibited potent anti-HCV properties against genotype 1b with an EC50 of 7.9 μM and against genotype 2a with an EC50 of 2.6 μM. nih.gov The activity of these compounds underscores the potential of the substituted 2-phenylindole scaffold in the discovery of broad-spectrum antiviral agents.

The following table presents the antiviral activity of selected indole derivatives against various viruses.

Compound ClassVirusActivity MetricValue
Indole-2-carboxylate derivativeCoxsackie B3IC507.18 µM
Indole-2-carboxylate derivativeInfluenza AIC507.53 µM
2-Phenyl-tetrahydro-1H-indole derivativeHCV (gt 1b)EC507.9 µM
2-Phenyl-tetrahydro-1H-indole derivativeHCV (gt 2a)EC502.6 µM

Inhibition of Viral Enzymes (e.g., HIV-1 Reverse Transcriptase)

A key mechanism for the antiretroviral activity of certain indole derivatives is the inhibition of viral enzymes essential for replication. Specifically, derivatives of this compound have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. acs.org

NNRTIs are a class of antiretroviral drugs that bind to an allosteric site on the reverse transcriptase enzyme, known as the NNRTI binding pocket. nih.gov This binding induces a conformational change in the enzyme, which ultimately blocks the conversion of viral RNA into DNA, thereby halting the viral replication cycle. nih.govwikipedia.org Research has confirmed that 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide is a novel NNRTI of HIV-1. acs.org The design of such indolylarylsulfones has been shown to be effective against both wild-type and drug-resistant mutant strains of HIV-1 RT. nih.gov

Neuroprotective and Central Nervous System Activities

Recent investigations have revealed that derivatives of this compound possess significant neuroprotective activities, suggesting their potential as therapeutic agents for neurological disorders involving ischemic injury.

A specific derivative, a 5-chloro-N-phenyl-1H-indole-2-carboxamide, has been identified as a novel inhibitor of brain-type glycogen (B147801) phosphorylase (PYGB). nih.govmdpi.com PYGB is a key enzyme that catalyzes the breakdown of glycogen in the brain, and its dysregulation is implicated in the pathology of hypoxic-ischemic brain injury. mdpi.com This indole derivative was found to have high predicted permeability across the blood-brain barrier. nih.gov

In studies using a model of hypoxia/reoxygenation (H/R) injury in astrocytes, this compound demonstrated a protective effect by improving cell viability and reducing lactate (B86563) dehydrogenase (LDH) leakage, intracellular glucose content, and the levels of post-ischemic reactive oxygen species (ROS). nih.gov The mechanism of this neuroprotection was confirmed to be the targeting of PYGB. mdpi.com By inhibiting PYGB, the compound helps to improve cellular energy metabolism, reduce anaerobic glycolysis, and inhibit apoptosis and the expression of apoptosis-related proteins following an ischemic event. nih.govmdpi.com This activity points to a potential therapeutic role for these compounds in conditions such as cerebral ischemia.

Inhibition of Cellular Necrosis and Associated Diseases

Necrosis, a form of cell death resulting from acute cellular injury, is a key pathological feature in many diseases, including ischemic events. Research into novel necrosis inhibitors has identified compounds capable of mitigating this process. For instance, a novel 7-amino-indole derivative, NecroX-7, has demonstrated a broad spectrum of applications against necrotic insults by scavenging mitochondrial reactive oxygen species (ROS), thereby blocking necrotic cell death nih.gov. While not a direct derivative of this compound, this highlights the potential of the broader indole scaffold in inhibiting necrosis. Studies on murine L929 fibrosarcoma cells have shown that tumor necrosis factor (TNF) induces necrosis through the excessive formation of reactive oxygen intermediates nih.gov. The involvement of caspases, a family of protease enzymes, in this process is complex; inhibition of caspases can, under certain conditions, increase the sensitivity of cells to TNF-mediated necrosis nih.gov. This suggests that therapeutic strategies targeting necrosis must be carefully designed to account for the intricate signaling pathways involved.

Role in Ischemic Brain Injury Models

Ischemic brain injury, a primary cause of death and disability, currently lacks effective treatments semanticscholar.orgmdpi.com. A significant focus of research has been on the role of brain glycogen metabolism in the pathology of hypoxic-ischemic brain injury semanticscholar.orgmdpi.comlongdom.org. A novel 5-chloro-N-phenyl-1H-indole-2-carboxamide derivative, referred to as compound 1 in several studies, has been identified as a potent inhibitor of brain-type glycogen phosphorylase (PYGB) and has shown potential therapeutic effects in cerebral ischemia semanticscholar.orgmdpi.comlongdom.orgmdpi.comnih.gov.

In models of hypoxic-ischemic brain injury, this compound has been shown to alleviate hypoxia/reoxygenation (H/R) injury in astrocytes by improving cell viability and reducing the leakage rate of lactate dehydrogenase (LDH), intracellular glucose content, and post-ischemic ROS levels semanticscholar.orgmdpi.commdpi.com. Furthermore, it has been observed to improve cellular energy metabolism and inhibit apoptosis semanticscholar.orgmdpi.comnih.gov. In-vitro and in-vivo models of cerebral ischemia have demonstrated that interventions reducing excitotoxicity, oxidative stress, and inflammation can be neuroprotective nih.gov.

Brain-Type Glycogen Phosphorylase (PYGB) Inhibition

Brain-type glycogen phosphorylase (PYGB) is a key enzyme in the breakdown of brain glycogen and is considered a promising therapeutic target for ischemic brain injury semanticscholar.orglongdom.orgmdpi.comnih.govnih.gov. The 5-chloro-N-phenyl-1H-indole-2-carboxamide derivative (compound 1) has been shown to be a potent inhibitor of PYGB, with an IC50 value of 90.27 nM semanticscholar.orgmdpi.com. This inhibitory activity is selective, with weaker inhibition of the liver (PYGL) and muscle (PYGM) isoforms of glycogen phosphorylase semanticscholar.org.

Studies have validated PYGB as the therapeutic target for this compound's protective effects in hypoxic-ischemic conditions mdpi.comnih.gov. When PYGB was knocked down in mouse astrocytes, the protective effects of the compound against H/R injury were significantly diminished mdpi.com. This confirmed that the compound exerts its neuroprotective effects by targeting PYGB, leading to improved mitochondrial aerobic energy metabolism and reduced anaerobic glycolysis mdpi.com. The role of PYGB extends beyond the brain, as it is also present in myocardial cells and is implicated in cardiovascular diseases and various cancers nih.gov.

Modulation of G-Protein Coupled Receptors (GPCRs)

Derivatives of this compound have also been extensively studied for their ability to modulate the function of G-protein coupled receptors (GPCRs), a large family of receptors that are important drug targets.

Cannabinoid Receptor (CB1) Allosteric Modulation and Selectivity

The cannabinoid receptor 1 (CB1) is a GPCR that plays a crucial role in various physiological processes. Allosteric modulators of the CB1 receptor, which bind to a site distinct from the primary (orthosteric) binding site, offer a novel approach for therapeutic intervention mdpi.com. The this compound scaffold has been a key structural basis for the development of CB1 allosteric modulators.

One such derivative, 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569), was one of the first synthetic small molecules identified as an allosteric modulator of the CB1 receptor nih.govnih.gov. These modulators can exhibit positive or negative cooperativity, meaning they can enhance or diminish the binding and/or efficacy of orthosteric ligands. For instance, certain indole-2-carboxamide derivatives have been shown to increase the binding of CB1 receptor agonists while acting as antagonists of receptor function nih.gov. This complex pharmacology highlights the potential for developing modulators with biased signaling, which could be therapeutically beneficial nih.gov.

Structure-Activity Relationship for Receptor Binding Affinity and Cooperativity

The chemical structure of this compound derivatives significantly influences their allosteric effects on the CB1 receptor. Structure-activity relationship (SAR) studies have been conducted to understand how different substituents on the indole core and its side chains affect binding affinity and cooperativity.

For indole-2-carboxamides, modifications at the C3 position of the indole ring have been shown to significantly impact the allosteric properties of the ligand nih.gov. For example, the substitution of an ethyl group at C3 in ORG27569 is a key feature. Further studies have identified that an electron-withdrawing substituent, such as a chloro or fluoro group, at the C5 position of the indole ring is important for allostery nih.govnih.gov. Additionally, the nature of the substituent on the phenyl ring of the side chain influences both affinity and efficacy, with an N,N-dimethyl amino group showing improved allostery compared to a piperidinyl moiety nih.gov. These SAR studies have led to the identification of potent CB1 allosteric modulators like 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide, which exhibits a high binding cooperativity factor nih.gov.

CompoundC3 SubstituentC5 SubstituentPhenyl Ring SubstituentAllosteric Effect on CB1Reference
ORG27569EthylChloroPiperidin-1-ylPositive Cooperativity with Agonists nih.govnih.gov
11jPentylChloroDimethylaminoHigh Binding Cooperativity nih.gov
45EthylChloroDiethylaminoNegative Allosteric Modulator nih.gov

Other Receptor Interactions (e.g., 5-HT2A, RXR, Vanilloid Receptor 1)

While the primary focus has been on CB1 receptors, the versatile this compound scaffold has the potential to interact with other receptors. For instance, the serotonin 5-HT2A receptor, another important GPCR, is a target for various therapeutic agents and is involved in numerous physiological and neuropsychiatric processes nih.govnih.gov. While direct studies of this compound derivatives on 5-HT2A receptors are not extensively detailed in the provided context, the general indole structure is a common motif in ligands for serotonin receptors.

Furthermore, the broader class of indole derivatives has been investigated for a wide range of biological activities. For example, new 5-chloro-indole-2-carboxylate derivatives have been synthesized and evaluated as potent inhibitors of EGFRT790M/BRAFV600E pathways, which are relevant in cancer therapy mdpi.com. This demonstrates the chemical tractability of the 5-chloro-indole core for developing ligands with diverse biological targets.

Antioxidant Efficacy and Radical Scavenging Properties

Derivatives of the indole nucleus have been a subject of interest for their antioxidant properties. The ability of these compounds to scavenge free radicals is a key aspect of this potential therapeutic application. Research into 2-phenyl-1H-indole derivatives has shown that substitutions on the indole ring and the phenyl ring can significantly influence their antioxidant potency.

Studies on related 3-substituted-2-oxindole derivatives have provided insights into the role of the chloro-substitution. In one study, a 5-chloro analogue demonstrated a maximum free radical scavenging activity of 44% at a concentration of 50 μg/ml in a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.gov This was comparable to the unsubstituted parent compound, which showed 46% scavenging activity at the same concentration. nih.gov This suggests that while halogen substitution at position 5 can produce good antioxidant activity, it may not dramatically increase potency compared to an unsubstituted compound in this specific chemical series. nih.gov

In other series of 2-phenyl-1H-indoles, a derivative with a para-chlorophenyl group was found to be an effective antioxidant, with its activity attributed to the electron-releasing mesomeric effect of the halogen. ijpsonline.com Furthermore, a specific derivative, 3-((5-chloro-2-phenyl-1H-indol-3-ylimino)methyl)quinoline-2(1H)-thione, and its metal complexes have been synthesized and noted for their biological activities, which include interactions with DNA that can be related to oxidative processes. acs.org The broader family of indolic compounds is recognized for their free radical-scavenging activity, which is a key characteristic of antioxidants. nih.gov

The research indicates that while the 2-phenyl-1H-indole scaffold is a promising base for developing antioxidants, the specific positioning and nature of substituents, including the 5-chloro group, are critical in determining the level of radical scavenging efficacy.

Table 1: Antioxidant Activity of Selected Indole Derivatives

Other Investigated Biological Activities

The 2-phenyl-1H-indole structure has served as a foundational scaffold for the synthesis of novel anticonvulsant agents. A number of studies have demonstrated that derivatives of this compound exhibit significant activity in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.

A series of indole derivatives synthesized from a 2-phenyl-1H-indole starting material showed encouraging anticonvulsant activity. pharmacophorejournal.com For instance, compounds incorporating oxazolone and imidazolone moieties were found to be active against MES-induced seizures at doses of 100 mg/kg and 300 mg/kg. pharmacophorejournal.com

More specifically, research into 2-(2”-chloro-1”H-indolyl) derivatives has identified highly potent compounds. One such derivative, 4-(2'-thiobarbiturinyl acid) – 2-(2”-chloro-1”H-indolyl) – 3-(chlorophenyl aminomethylene) - 2,3 - dihydro - 1,5-benzothiazepine, was found to exhibit anticonvulsant activity greater than the standard drug, phenytoin. researchgate.net Other studies on substituted 2-phenyl indole derivatives have shown moderate activity against the extensor seizure phase in the MES model. researchgate.net The findings suggest that the indole core, particularly when substituted with moieties like a chlorophenyl group, is a promising pharmacophore for the development of new antiepileptic drugs. nih.govnuph.edu.ua

Table 2: Anticonvulsant Activity of Selected 2-Phenyl-1H-Indole Derivatives

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the deadliest form of malaria, necessitates the discovery of new therapeutic agents. Indole-based compounds have been investigated as a source of novel antimalarials. nih.gov

Recent computational studies have highlighted the potential of specific 5-chloro-indole derivatives in this area. A machine learning-based study identified 5-Chloro-1-(2-phenylethyl)-1H-indole-2,3-dione as a promising drug lead against fructose bisphosphate aldolase, a crucial enzyme in P. falciparum. ijisrt.com Molecular docking analyses predicted that this compound has a high binding affinity for the enzyme, suggesting it could act as an inhibitor. ijisrt.com This superior binding affinity implies that 5-Chloro-1-(2-phenylethyl)-1H-indole-2,3-dione may effectively inhibit the parasite's metabolic activity. ijisrt.com While this research is computational, it provides a strong rationale for the synthesis and in vitro testing of this and related compounds as potential antimalarial drugs. The broader class of 2-phenyl-1H-benzimidazole derivatives has also shown good in vitro activity against P. falciparum, further supporting the potential of related indole scaffolds in antimalarial drug discovery. nih.gov

The cystic fibrosis transmembrane conductance regulator (CFTR) is a protein channel critical for ion and fluid transport across epithelial cell membranes. Mutations in the CFTR gene cause cystic fibrosis, and potentiator molecules that can restore the function of mutant CFTR channels are a key therapeutic strategy.

A thorough review of available scientific literature reveals no specific studies investigating this compound or its direct derivatives as CFTR potentiators. While research has identified other classes of small molecules, such as hydroxypyrazolines, that can potentiate the activity of mutated CFTR channels like ΔF508- and G551D-CFTR, this activity has not been linked to the this compound scaffold. nih.govplos.org Therefore, the potential for this specific class of compounds to act as CFTR potentiators remains an uninvestigated area of research.

Factor Xa (FXa) is a critical enzyme in the blood coagulation cascade, making it a prime target for the development of anticoagulant drugs to treat and prevent thromboembolic diseases. Research has explored various heterocyclic scaffolds, including indoles, as potential FXa inhibitors.

Studies on 2-carboxyindole-based FXa inhibitors have demonstrated that substitutions on the indole and associated phenyl rings are crucial for activity. The introduction of a chlorine atom on a phenyl ring has been shown to enhance inhibitory activity in related series of compounds. nih.gov For example, in one series of inhibitors with neutral P1 ligands that bind in the S1 pocket of the FXa enzyme, a meta-chlorophenyl derivative was investigated. researchgate.net While altering the position of the chlorine atom could reduce activity, the presence of the chloro group in an optimal position, combined with other polar interactions, was found to influence the binding affinity of the inhibitors. researchgate.net Furthermore, indoline derivatives have been identified as potent FXa inhibitors, underscoring the utility of the core indole structure in designing molecules that target this enzyme. nih.gov These findings suggest that the this compound scaffold could be a viable starting point for designing novel Factor Xa inhibitors.

Structure Activity Relationship Sar Studies and Molecular Design

Influence of Halogenation (e.g., Chloro, Bromo) on Biological Activity and Reactivity

Halogenation of the indole (B1671886) ring, particularly at the C-5 position, is a common strategy to modulate the electronic properties and biological activity of 2-phenylindole (B188600) derivatives. The presence of a halogen, such as chlorine or fluorine, at the C-5 position has been shown to enhance the allosteric modulation potency of certain indole-based compounds targeting the cannabinoid 1 (CB1) receptor. nih.gov

The specific halogen can fine-tune activity. For instance, in a series of 2-arylindole derivatives developed as nitric oxide synthase inhibitors, a compound with a 4'-bromo substituent on the phenyl ring (10ak) showed slightly improved activity compared to an unsubstituted analog, as did a 4'-fluoro substituted compound (10af). nih.gov This highlights that while halogenation is generally beneficial, the type of halogen and its position are critical determinants of the ultimate pharmacological effect.

Table 1: Effect of Halogenation on Biological Activity

Compound Series Halogen/Position Target/Activity Observation Reference
1H-indole-2-carboxamides 5-Chloro, 5-Fluoro CB1 Allosteric Modulator Presence of chloro or fluoro at C-5 enhanced potency. nih.gov

Impact of Phenyl Ring Substituents on Pharmacological Profiles

Modifications to the phenyl ring at the C-2 position of the indole core are a cornerstone of SAR studies, as they significantly influence potency and selectivity. The type and position of substituents on this ring can dictate the compound's interaction with its biological target. nih.govplos.org

For example, in a series of 2-arylindoles evaluated as nitric oxide synthase and NFκB inhibitors, the substitution pattern was critical. A 4'-methyl group (compound 10ac) led to potent activity, whereas a 2'-methyl group (compound 10ab) rendered the compound inactive. nih.gov Similarly, for antitubercular 2-phenylindoles, methyl substitution on the phenyl ring ortho to a sulphonamide linkage improved activity. nih.gov

Electron-donating groups, such as methoxy (B1213986) (-OCH3) and hydroxyl (-OH), on the phenyl ring have been found to increase the antioxidant activity of 2-phenylindole derivatives. omicsonline.org In studies of efflux pump inhibitors, a 2,5-dimethoxy substitution on the aryl ring was shown to increase the inhibitory activity against the NorA pump in bacteria. japsonline.com Conversely, in a different series targeting the CB1 receptor, electron-donating groups at the 4-position of the phenyl ring were found to be important for modulating activity. nih.gov

The position of the substituent is equally crucial. In one study on CB1 receptor modulators, a dimethylamino group at the 4-position of the phenyl ring was favored, while moving it to the 3-position abolished activity. nih.gov In contrast, a chloro group was preferred at the 3-position over the 4-position. nih.gov This demonstrates that a complex interplay between electronic and steric factors on the C-2 phenyl ring governs the pharmacological profile.

Table 2: Influence of Phenyl Ring Substituents

Base Scaffold Phenyl Ring Substituent Target/Activity Finding Reference
2-Arylindole 4'-Methyl vs. 2'-Methyl Nitric Oxide Synthase Inhibition 4'-Me was potent; 2'-Me was inactive. nih.gov
2-Phenylindole Methoxy, Hydroxyl Antioxidant Activity Electron-donating groups increased activity. omicsonline.org
1H-indole-2-carboxamide 4'-Dimethylamino vs. 3'-Dimethylamino CB1 Allosteric Modulator 4'-substitution was active; 3'-substitution was not. nih.gov

Role of Indole Ring Substitution Patterns (e.g., C-2, C-3, C-5) on Potency and Selectivity

Substitutions on the indole ring itself are critical for defining the potency and selectivity of 2-phenylindole-based compounds. The positions at C-2, C-3, and C-5 are particularly important.

The 2-phenyl group is often considered essential for activity in many series, suggesting that a large aromatic group contributes to hydrophobic interactions necessary for binding. nih.gov Moving this group to the C-3 position would fundamentally alter the compound's geometry and interactions.

Substitution at the C-3 position of the 2-phenylindole scaffold has been extensively explored. For instance, introducing a carboxaldehyde oxime or a cyano group at C-3 resulted in potent inhibitors of nitrite (B80452) production and NFκB. nih.gov In the development of allosteric modulators for the CB1 receptor, small alkyl groups at the C-3 position were found to enhance potency. nih.gov The C-3 position is frequently used to attach various functional groups or side chains to modulate activity. researchgate.net

The C-5 position, as discussed with halogenation, is key for tuning electronic properties. Beyond halogens, other groups at C-5 can have a significant impact. For example, 5-nitro-2-phenylindole is a known lead structure for NorA efflux pump inhibitors in bacteria. nih.gov In another study, 5-methoxy-2-phenylindole was reported to have significant antibacterial activity. japsonline.com However, disubstitution on the indole ring has sometimes been found to decrease activity, indicating a potential for negative steric or electronic interactions. nih.gov

Table 3: Impact of Indole Ring Substitution

Position Substituent Biological Target Effect on Activity Reference
C-2 Phenyl Antitubercular Essential for activity. nih.gov
C-3 Carboxaldehyde oxime, Cyano NFκB Inhibition Potent inhibition. nih.gov
C-3 Short alkyl groups CB1 Allosteric Modulation Enhanced potency. nih.gov
C-5 Nitro NorA Efflux Pump Inhibition Potent lead structure. nih.gov

Linker and Side Chain Modifications and their Allosteric Impact

For many 2-phenylindole-based compounds, particularly allosteric modulators, the core scaffold is attached to a flexible side chain, often via the indole nitrogen (N-1) or the C-3 position. The composition and length of this linker and side chain are critical for achieving the desired allosteric effect on the target protein. nih.gov

In the development of allosteric inhibitors for the AAA+ ATPase p97, the initial SAR exploration focused on a wide array of side-chain amines attached to the 2-phenylindole core. nih.govacs.org These studies varied both the terminal group and the linker. For instance, replacing a terminal triazole group with a less polar phenyl group resulted in a loss of potency, while replacing it with a pyridine (B92270) ring restored activity, indicating the need for a polar group at that position. nih.govacs.org

For a series of CB1 receptor allosteric modulators based on an indole-2-carboxamide structure, an ethylene (B1197577) linker between the core and a phenyl ring was found to be an important feature. nih.gov Further optimization of this side chain in a related series showed that the C-3 substituent of the indole ring significantly impacts the allosteric properties of the ligand. nih.gov The design of bitopic ligands, which bind to both an orthosteric and an allosteric site simultaneously, heavily relies on the choice of the linker to correctly position the two pharmacophoric elements. mdpi.com

In some cases, side chains are added to the indole nitrogen (N-1). Synthesizing N-substituted-2-phenylindole derivatives, such as by adding an ethyl acetate (B1210297) group, creates new analogs for screening. rjptonline.orgrjptonline.org For example, a series of N-1 substituted 2-phenylindoles were developed as potential antidepressant agents. researchgate.net These modifications demonstrate that the linker and side chain are not merely passive connectors but are actively involved in the molecular interactions that produce an allosteric effect, influencing both binding affinity and the nature of the modulation.

Design of Novel Analogs for Enhanced Therapeutic Index and Specificity

The rational design of novel analogs based on the 5-chloro-2-phenyl-1H-indole scaffold aims to improve the therapeutic index—the ratio between a drug's therapeutic effect and its toxicity—and enhance specificity for the intended biological target. This process leverages accumulated SAR data to build more effective and safer molecules.

Computational methods like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling are powerful tools in this endeavor. By creating a model that correlates the structural features of a set of 2-phenylindole derivatives with their biological activity, researchers can predict the potency of new, unsynthesized compounds. plos.orgplos.org This approach was used to design novel 2-phenylindole derivatives as inhibitors of the MCF7 breast cancer cell line, leading to the design of six new compounds with predicted high inhibitory activity and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. plos.org

A key goal is to achieve multi-target inhibition for complex diseases like cancer. The 2-phenylindole scaffold is considered ideal for designing multi-target ligands due to its rigid core and functionalizable side chains that can be tailored to interact with several proteins simultaneously. nih.gov For example, researchers have explored 2-phenylindole derivatives as multitarget inhibitors against CDK2, EGFR, and Tubulin, aiming for a synergistic effect that could overcome drug resistance. nih.govplos.org

Another strategy involves modifying the scaffold to improve its properties for a specific application. For instance, based on SAR data for CB1 receptor allosteric modulators, a robust modulator, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide, was identified with high binding cooperativity and potent antagonism. nih.gov Similarly, novel 5-chloro-indole-2-carboxylate derivatives have been designed as potent inhibitors of specific mutated cancer pathways like EGFRT790M and BRAFV600E. mdpi.com These targeted design efforts, informed by extensive SAR studies, are essential for translating the potential of the 2-phenylindole scaffold into specific and effective therapeutic agents. evitachem.com

Advanced Applications in Materials Science and Organic Electronics

Utilization as Building Blocks for Complex Organic Molecules

The 5-chloro-2-phenyl-1H-indole scaffold is a valuable building block in organic synthesis, enabling the construction of more intricate and functionally diverse molecules. bldpharm.com Its structure allows for various chemical modifications, making it a versatile precursor. For instance, researchers have efficiently synthesized a range of biologically active chloro phenyl indole (B1671886) derivatives starting from this compound. grafiati.com

One notable synthetic pathway involves the reaction of this compound with chloroacetyl chloride to produce 2-chloro-1-(5-chloro-2-phenyl-1H-indol-1-yl)ethanone. grafiati.com This intermediate can then undergo a Friedel-Crafts cyclization to yield 10-chloroindolo[2,1-a]isoquinolin-6(5H)-one. Subsequent hydrolysis affords 2-(2-(5-chloro-1H-indol-2-yl)phenyl)acetic acid. grafiati.com These transformations demonstrate the utility of this compound as a foundational molecule for generating complex heterocyclic systems with potential applications in medicinal chemistry and beyond. The ability to participate in such coupling and cyclization reactions underscores its importance as a versatile synthetic intermediate. researchgate.net

Development of Organic Semiconductors and Conducting Polymers

The 2-phenylindole (B188600) framework is increasingly recognized for its potential in material science, particularly in the development of organic electronic materials like conducting polymers. omicsonline.org The inherent properties of the indole moiety, such as high electron mobility and thermal stability, make its derivatives prime candidates for optoelectronic applications. omicsonline.org Pyrrolic units, including the 1H-indole ring system, have been utilized as essential building blocks for creating organic semiconducting small molecules and polymers.

While research often focuses on the broader class of indole derivatives, the principles apply to this compound. The introduction of a halogen, such as chlorine, into the aromatic system can significantly influence the electronic properties of the resulting material, a key factor in the design of semiconductors. For example, the electron-deficient nature of the aromatic system in halogenated indoles like 7-Bromo-5-chloro-1H-indole contributes to its applications in organic semiconductors. This suggests that this compound could be similarly employed to tune the performance of semiconducting materials for devices like organic field-effect transistors (OFETs).

Luminescent Compounds and Optoelectronic Applications

Indole derivatives are well-known for their photophysical properties and have been explored for applications as fluorescent probes and luminescent materials. bohrium.com The electronic structure of the indole ring system facilitates fluorescence, and modifications to this core can produce materials with a wide range of emission colors, from blue to green and even white light from a single chromophore. bohrium.com Research has shown that some indole derivatives exhibit aggregation-induced emission (AIE), a phenomenon where the material becomes highly emissive in an aggregated state, which is valuable for developing bioprobes and sensors. bohrium.com

Specifically, compounds incorporating a chloro-indole moiety have been synthesized and studied for their luminescent properties. For example, solid-state luminescent materials have been created using a 3-chloro-1H-indole-2-carbaldehyde precursor, which was used to build more complex pyrimidine-containing structures. mdpi.com Another study demonstrated that N-phenyl-1H-Indole-5-carboxamide can exhibit room-temperature phosphorescence (RTP) when immobilized in a polymer film, a rare characteristic for organic molecules that opens up new possibilities for sensing and imaging applications. mdpi.com The fluorescence spectrum for this compound is broad, spanning from 330 nm to 580 nm, with a strong blue phosphorescence at room temperature. mdpi.com These findings highlight the potential of designing this compound-based molecules for advanced optoelectronic devices and luminescent materials.

Nonlinear Optical (NLO) Material Development

Donor-acceptor substituted conjugated molecules are at the forefront of research into nonlinear optical (NLO) materials, which have applications in photonics and optoelectronics. rsc.org The indole nucleus can act as an effective electron donor in these systems. rsc.orgresearchgate.net The NLO response, particularly the first hyperpolarizability (β), can be tuned by modifying the substituents on the indole ring. rsc.org

Studies on various ethenyl indoles have shown that the NLO properties are dependent on the nature of the substituents. rsc.org For instance, substituting the p-phenyl group with an electron-withdrawing group like a chloro (Cl) or nitro (NO₂) group can alter the optical band gap and enhance the NLO response. rsc.org One study found that the introduction of a chloro group resulted in a first hyperpolarizability (β) value of 20 x 10⁻³⁰ esu⁻¹ cm⁵. researchgate.net Furthermore, research into salicylaldehyde-based materials, which can be synthesized from various precursors, has demonstrated that chloro-substituted compounds possess significant NLO properties. nih.gov Theoretical calculations on these materials have shown large β values, suggesting their potential for NLO applications. nih.gov These results indicate that this compound is a promising platform for the rational design of new, high-performance NLO materials.

PropertyValueCompound ClassSource
First Hyperpolarizability (β)20 x 10⁻³⁰ esu⁻¹ cm⁵Chloro-substituted ethenyl indole researchgate.net
Fluorescence Spectrum330 nm - 580 nmN-phenyl-1H-Indole-5-carboxamide mdpi.com
Third-Order Susceptibility (χ³)4.07 x 10⁻⁶ esu4-Chloro-2-((Phenylimino)methyl)phenol metall-mater-eng.com
Nonlinear Refractive Index (n₂)3.84 x 10⁻⁸ cm²/W4-Chloro-2-((Phenylimino)methyl)phenol metall-mater-eng.com
Nonlinear Absorption Coeff. (β)2.11 x 10⁻⁴ cm/W4-Chloro-2-((Phenylimino)methyl)phenol metall-mater-eng.com

Patent Landscape and Translational Research

Patent Analysis for Therapeutic and Industrial Applications of Indole (B1671886) Derivatives

The versatility of the indole nucleus has resulted in a broad patent landscape covering various therapeutic areas. Many patented compounds feature the core indole structure, highlighting its significance in drug discovery. mdpi.comijpsr.com

Key therapeutic areas with significant patent activity for indole derivatives include:

Oncology: Indole derivatives have been patented as anticancer agents targeting various mechanisms. mdpi.comresearchgate.net For example, derivatives of 5-chloro-3-phenyl-1H-indole-2-carboxylic acid have shown potent antiproliferative activity against cancer cell lines, with some exhibiting greater potency than existing drugs like erlotinib. Patents also cover 2-indolinone derivatives as potential chemotherapeutic agents. researchgate.net

Infectious Diseases: The indole scaffold is prominent in the development of antimicrobial agents. ijpsr.com This includes derivatives with activity against Mycobacterium tuberculosis. nih.gov

Neurodegenerative Diseases: Patents have been filed for indole derivatives as potential treatments for neurodegenerative conditions like Parkinson's disease. One such patent describes the use of specific indole derivatives as activators of the NURR-1 receptor. google.com

Inflammatory Diseases: Indole derivatives, such as Indomethacin, are well-established nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.com Newer patents describe novel indole derivatives targeting key inflammatory pathways.

Cardiovascular and Metabolic Disorders: The therapeutic potential of indole derivatives extends to cardiovascular diseases and metabolic disorders. mdpi.comdntb.gov.ua A patent for certain indole derivatives highlights their use in treating conditions like hypertension. google.com

Other Therapeutic Uses: Patents also cover the use of indole derivatives for treating migraines, anxiety, and other central nervous system disorders. google.com Orexin (B13118510) receptor antagonists based on the indole scaffold have been patented for the treatment of related diseases. google.com

Beyond pharmaceuticals, indole derivatives have found industrial applications. For instance, a patent describes the use of specific indole derivatives for the efficient degradation of perfluorinated compounds, highlighting their potential in environmental remediation. patsnap.com

Table 1: Selected Patents for Indole Derivatives

Patent NumberAssigneeTherapeutic/Industrial ApplicationKey Compound/Derivative Type
US5545644ANot specifiedTreatment of migraine and other disorders such as hypertension and anxiety. google.com5-substituted 3-aminoalkyl indoles. google.com
US8575210B2Not specifiedTreatment of Parkinson's disease. google.comIndole derivatives as NURR-1 activators. google.com
CN106986859ANot specifiedAntagonism of orexin receptors for related diseases. google.comSubstituted indole derivatives. google.com
Not specifiedNanjing UniversityDegradation of perfluorinated compounds. patsnap.comIndole derivative with a hydrophobic alkyl chain and positively charged amino groups. patsnap.com

Pre-clinical Development and Target Validation of 5-chloro-2-phenyl-1H-indole Derivatives

The pre-clinical development of derivatives of this compound has demonstrated their potential across various disease models. These studies focus on evaluating the efficacy, mechanism of action, and target validation of these compounds.

A notable example is a novel 5-chloro-N-phenyl-1H-indole-2-carboxamide derivative identified as a potent inhibitor of brain-type glycogen (B147801) phosphorylase (PYGB). mdpi.commdpi.comnih.gov Pre-clinical studies have validated PYGB as a therapeutic target for hypoxic-ischemic diseases. mdpi.com This derivative demonstrated a protective effect against astrocyte hypoxia/reoxygenation injury by targeting PYGB. mdpi.commdpi.com It was shown to improve cell viability, reduce lactate (B86563) dehydrogenase (LDH) leakage, and decrease reactive oxygen species (ROS) levels. mdpi.com The compound also showed the potential to regulate glucose metabolism and inhibit apoptosis in brain cells. mdpi.com

Another area of active pre-clinical research is in oncology. Derivatives of 5-chloro-indole-2-carboxylate have been designed and synthesized as potent inhibitors of the EGFRT790M/BRAFV600E pathways, which are implicated in cancer. mdpi.com Some of these derivatives have shown significant antiproliferative activity against various cancer cell lines, including pancreatic, breast, and epithelial cancers. mdpi.com For instance, one derivative exhibited a GI50 of 29 nM against a pancreatic cancer cell line.

Furthermore, derivatives of this compound have been investigated for their antimicrobial properties. Studies have shown their effectiveness against various bacterial strains, including Mycobacterium tuberculosis.

Table 2: Pre-clinical Data for Selected this compound Derivatives

DerivativeTherapeutic AreaTargetKey Pre-clinical FindingsReference
5-chloro-N-phenyl-1H-indole-2-carboxamide derivativeCerebral IschemiaBrain-type glycogen phosphorylase (PYGB)IC50 of 90.27 nM against PYGB; protective against astrocyte H/R injury. mdpi.commdpi.com mdpi.commdpi.com
Ethyl 5-chloro-3-((4-(piperidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylateOncologyEGFR/BRAFPotent antiproliferative activity against LOX-IMVI melanoma cell line (IC50 = 0.96 µM). mdpi.com mdpi.com
5-chloro-3-phenyl-1H-indole-2-carboxylic acid derivativesOncologyNot specifiedGI50 values ranging from 29 nM to 78 nM against various cancer cell lines.

Future Directions in Drug Discovery and Development based on the Indole Scaffold

The indole scaffold continues to be a highly privileged structure in drug discovery, with future research directions aimed at harnessing its full therapeutic potential. ijpsr.comdntb.gov.ua A primary focus is the development of new synthetic methodologies to create novel indole derivatives with improved potency, selectivity, and pharmacokinetic profiles. nih.govwikipedia.org

Future drug discovery efforts will likely concentrate on several key areas:

Targeting Drug Resistance: A significant area of focus is the design of indole derivatives that can overcome drug resistance in cancer and infectious diseases. dntb.gov.ua

Novel Therapeutic Targets: Researchers are exploring new molecular targets for indole-based drugs, expanding their application to a wider range of diseases. nih.gov

Combination Therapies: The use of indole derivatives in combination with other therapeutic agents is a promising strategy to enhance efficacy and combat complex diseases.

Advanced Drug Delivery Systems: The development of novel drug delivery systems for indole-based compounds aims to improve their bioavailability and target specificity.

Computational Drug Design: In silico methods, such as molecular docking and virtual screening, are increasingly being used to accelerate the discovery and optimization of new indole-based drug candidates. nih.gov

The continued exploration of the chemical space around the indole nucleus, including the this compound core, is expected to yield a new generation of innovative medicines to address unmet medical needs. mdpi.comdntb.gov.ua

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.